5-[(2-Allylphenoxy)methyl]-2-furoic acid
Description
5-[(2-Allylphenoxy)methyl]-2-furoic acid is a synthetic furan carboxylic acid derivative with a phenoxy-methyl substitution at the 5-position of the furan ring and an allyl group on the adjacent phenolic ring. This compound belongs to a broader class of furoic acid derivatives known for modulating metabolic pathways, particularly those involving fatty acid synthesis and oxidation.
Properties
IUPAC Name |
5-[(2-prop-2-enylphenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-2-5-11-6-3-4-7-13(11)18-10-12-8-9-14(19-12)15(16)17/h2-4,6-9H,1,5,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZUAUFGUYBHLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701190299 | |
| Record name | 5-[[2-(2-Propen-1-yl)phenoxy]methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701190299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-74-3 | |
| Record name | 5-[[2-(2-Propen-1-yl)phenoxy]methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[2-(2-Propen-1-yl)phenoxy]methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701190299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Allylphenoxy)methyl]-2-furoic acid typically involves the reaction of 2-allylphenol with 5-bromomethyl-2-furoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromomethyl group, resulting in the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Allylphenoxy)methyl]-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-[(2-Allylphenoxy)methyl]-2-furoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-Allylphenoxy)methyl]-2-furoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The allyl group may facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
Key Structural Features
The biological activity of furoic acid derivatives is highly dependent on the substituents at the 5-position. Below is a comparison of structural analogs:
Mechanistic Insights from TOFA
TOFA, the most studied analog, inhibits acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. It reduces malonyl-CoA levels, which in turn:
- Inhibits fatty acid synthesis by depriving fatty acid synthase (FAS) of substrate .
- Promotes fatty acid oxidation by relieving malonyl-CoA-mediated inhibition of carnitine palmitoyltransferase I (CPT-1) .
- Fails to induce apoptosis in cancer cells despite inhibiting lipogenesis, unlike FAS inhibitors (e.g., C75) .
Comparative Pharmacological Profiles
Metabolic Effects
Cytotoxicity in Cancer Cells
- TOFA: Non-cytotoxic to breast cancer cells; protects against FAS inhibitor-induced apoptosis .
- C75 : Induces apoptosis via malonyl-CoA accumulation and phospholipid synthesis disruption .
- This compound: Cytotoxicity remains uncharacterized, but its smaller allyl group (vs. TOFA’s tetradecyloxy) may alter cell permeability or target engagement.
Biological Activity
5-[(2-Allylphenoxy)methyl]-2-furoic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C15H16O3
Molecular Weight: 244.29 g/mol
IUPAC Name: this compound
The structure of this compound includes a furoic acid moiety linked to an allylphenoxy group, which contributes to its unique biological properties.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Antimicrobial Activity: The compound has shown potential in inhibiting the growth of certain bacterial strains. It is believed to interfere with bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated.
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .
- Antioxidant Properties: The presence of phenolic groups in its structure may contribute to antioxidant activity, helping to scavenge free radicals and reduce oxidative stress.
In Vitro Studies
Several studies have investigated the biological activities of this compound:
Case Studies
One notable case study involved the evaluation of this compound in a model of acute inflammation. The administration of the compound resulted in a marked reduction in paw edema in rats, demonstrating its anti-inflammatory potential. Histological analysis revealed decreased infiltration of inflammatory cells compared to control groups .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Key Mechanism |
|---|---|---|
| 4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzoic acid | Antimicrobial, anti-inflammatory | Inhibition of microbial enzymes |
| 5-(Allyloxy)-2-furoic acid | Antioxidant | Free radical scavenging |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
